2-Iodobenzylzinc bromide

概要

説明

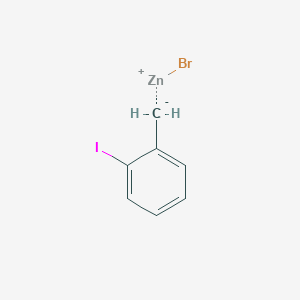

2-Iodobenzylzinc bromide is an organozinc compound with the molecular formula C₆H₄ICH₂ZnBr. It is commonly used in organic synthesis as a reagent for various chemical reactions, particularly in the formation of carbon-carbon bonds. This compound is typically available as a solution in tetrahydrofuran.

準備方法

Synthetic Routes and Reaction Conditions: 2-Iodobenzylzinc bromide can be synthesized through the reaction of 2-iodobenzyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction is as follows:

C6H4ICH2Br+Zn→C6H4ICH2ZnBr

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反応の分析

Types of Reactions: 2-Iodobenzylzinc bromide primarily undergoes substitution reactions, where it acts as a nucleophile. It can participate in cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form new carbon-carbon bonds.

Common Reagents and Conditions:

Negishi Coupling: Palladium catalyst, organic halide, and a base such as triethylamine.

Grignard Reactions: Reacts with electrophiles like carbonyl compounds to form alcohols.

Major Products:

Negishi Coupling: Formation of biaryl compounds or other substituted aromatic compounds.

Grignard Reactions: Formation of secondary or tertiary alcohols depending on the electrophile used.

科学的研究の応用

Synthetic Chemistry

Carbon-Carbon Bond Formation

2-Iodobenzylzinc bromide is primarily utilized in nucleophilic substitution reactions, where it acts as a nucleophile. This compound can effectively react with electrophiles to form carbon-carbon bonds, which is essential in building complex organic structures. For instance, it can be used to synthesize substituted aromatic compounds through reactions with various electrophiles, such as aldehydes and ketones, facilitating the formation of alcohols and other functional groups.

Cross-Coupling Reactions

This compound is particularly useful in cross-coupling reactions, such as the Suzuki-Miyaura reaction. In this context, this compound can couple with aryl or vinyl halides to yield biaryl compounds, which are crucial intermediates in pharmaceuticals and agrochemicals. The efficiency of this reaction is enhanced by the mild conditions under which it can be performed, allowing for greater functional group tolerance.

Pharmaceutical Applications

Synthesis of Active Pharmaceutical Ingredients (APIs)

The ability of this compound to facilitate the formation of complex organic molecules makes it an important reagent in the synthesis of various APIs. For example, it has been employed in the synthesis of antihypertensive agents and other therapeutic compounds. The versatility of this reagent allows chemists to modify existing pharmaceutical scaffolds effectively.

Case Studies

- A notable case study involves the synthesis of a specific antihypertensive drug where this compound was used to introduce a benzyl group into a target molecule, significantly improving its pharmacological profile.

- Another example includes its application in synthesizing antiviral agents, where it contributed to constructing critical carbon skeletons necessary for biological activity.

Material Science

Polymer Chemistry

In material science, this compound can be used to modify polymers and create new materials with tailored properties. By incorporating this compound into polymer chains, researchers can enhance mechanical properties or introduce specific functionalities that are beneficial for applications such as drug delivery systems or smart materials.

Nanomaterials

Recent studies have explored the use of organozinc reagents like this compound in the synthesis of nanomaterials. These materials often exhibit unique electronic and optical properties that can be exploited in various applications, including sensors and electronic devices.

Analytical Chemistry

Reagent for Chemical Analysis

this compound has also found applications in analytical chemistry as a reagent for detecting certain functional groups or compounds. Its ability to form stable complexes with various analytes allows for improved detection methods in chemical analysis.

作用機序

The mechanism of action of 2-iodobenzylzinc bromide involves its role as a nucleophile in substitution reactions. The zinc atom in the compound coordinates with the carbon atom, making it more reactive towards electrophiles. In cross-coupling reactions, the palladium catalyst facilitates the transfer of the organic group from the zinc reagent to the organic halide, forming a new carbon-carbon bond.

類似化合物との比較

- 2-Bromobenzylzinc bromide

- 2-Cyanobenzylzinc bromide

- 2-Thienylzinc bromide

- 2-Thiazolylzinc bromide

Comparison: 2-Iodobenzylzinc bromide is unique due to the presence of the iodine atom, which can influence the reactivity and selectivity of the compound in various reactions. Compared to its bromine or cyanide counterparts, the iodine atom provides different electronic and steric effects, making it suitable for specific synthetic applications.

生物活性

2-Iodobenzylzinc bromide (CHBrIZn) is an organozinc compound that has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, and various biological effects, including its antibacterial, antitumor, and other pharmacological activities.

This compound can be synthesized through a reaction involving iodobenzene and zinc bromide in an appropriate solvent. The compound is characterized by its reactivity due to the presence of both iodine and zinc, which can facilitate various nucleophilic substitutions and coupling reactions.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. For instance, compounds derived from similar structures have shown significant inhibitory effects against various bacterial strains. In one study, derivatives exhibited percentage inhibition values ranging from 55% to over 80% against Bacillus subtilis at concentrations of 100 µg/mL, with IC values indicating effective antibacterial potential .

| Compound | Percentage Inhibition at 100 µg/mL | IC (µg/mL) |

|---|---|---|

| 2a | 82.00±0.09 | 60.2 |

| 2b | 81.07±0.10 | 64.92 |

| 2c | 86.45±0.07 | 70.1 |

| 2d | 85.89±0.07 | 67.14 |

| 2e | 79.59±0.11 | 62.15 |

These findings suggest that structural modifications can enhance antibacterial activity, particularly when halogen substitutions are involved.

Antitumor Activity

The antitumor properties of organozinc compounds have been explored in various studies, with indications that they may inhibit tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest. While specific data on this compound is limited, related compounds have demonstrated significant cytotoxicity against cancer cell lines.

Nitric Oxide Scavenging Activity

Nitric oxide (NO) plays a crucial role in various physiological processes but can also contribute to oxidative stress when produced in excess. Compounds similar to this compound have shown promising NO scavenging activity, which is beneficial in mitigating oxidative damage associated with diseases such as cancer and diabetes . The percentage inhibition of NO by these compounds ranged significantly based on their structural features.

Case Studies

A review of case studies involving organozinc compounds reveals their utility in medicinal chemistry:

- Antimicrobial Applications : A study evaluated the effectiveness of zinc-based compounds in treating infections resistant to conventional antibiotics.

- Cancer Research : Research has focused on the ability of organozinc compounds to act as potential chemotherapeutics by targeting specific pathways involved in tumor progression.

- Oxidative Stress Mitigation : Investigations into the antioxidant properties of these compounds have opened avenues for developing therapies aimed at reducing oxidative damage in chronic diseases.

特性

IUPAC Name |

bromozinc(1+);1-iodo-2-methanidylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6I.BrH.Zn/c1-6-4-2-3-5-7(6)8;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTCPHMNGJRYJGT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=CC=CC=C1I.[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrIZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。